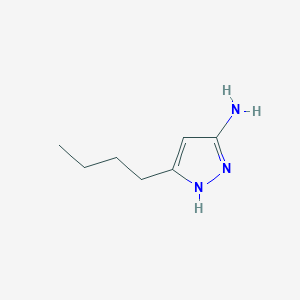
(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar complex molecules typically involves multiple steps, including substitution reactions and the formation of oxime compounds from base chemicals. For example, the synthesis of related compounds has been achieved through reactions involving difluorophenyl(piperidin-4-yl)methanone oxime and various chlorides or acids, indicating a potential pathway for synthesizing our compound of interest through analogous methods (Karthik et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds within this class has been characterized using techniques such as X-ray diffraction, revealing important details such as conformational preferences and molecular geometry. For instance, studies have shown that the piperidine ring can adopt a chair conformation, contributing to the overall stability of the molecule through intra and intermolecular interactions (Prasad et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to various derivatives, with activities and properties that depend significantly on the substituents and reaction conditions. For example, the Mannich reaction has been employed to create derivatives with potential biological activities, suggesting that similar approaches could modify our compound of interest for specific applications (Shahana & Yardily, 2020).
Scientific Research Applications
Antimicrobial Activities
The compound's derivatives have been explored for their antimicrobial properties. For instance, derivatives obtained from furan-2-carbohydrazide, which share structural similarities with the compound , were synthesized and displayed activity against various microorganisms. These findings suggest potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).
Anti-inflammatory and Antibacterial Agents
A study on novel Pyrazoline derivatives, which are chemically related to the target compound, indicated their significant anti-inflammatory and antibacterial activities. The use of microwave-assisted synthesis enhanced the yields and reduced reaction times, pointing towards efficient production methods for these potentially therapeutic agents (Ravula et al., 2016).
Anticancer and Antiangiogenic Effects
Thioxothiazolidin-4-one derivatives, related to the target compound through structural motifs involving furan and oxadiazole, have shown promising anticancer and antiangiogenic effects in mouse models. This suggests a potential application in cancer therapy, particularly in inhibiting tumor growth and angiogenesis (Chandrappa et al., 2010).
Corrosion Inhibition
Organic compounds including derivatives structurally related to the target molecule have been evaluated for their corrosion inhibition capabilities. Specifically, they demonstrated effectiveness in protecting mild steel against corrosion in an acidic medium, suggesting applications in industrial corrosion protection (Singaravelu et al., 2022).
Synthesis and Structural Analysis
The target compound's derivatives have been synthesized and analyzed for various applications, including the development of novel methodologies for synthesizing heterocyclic compounds. These studies highlight the compound's versatility and potential utility in chemical synthesis and drug development (Benaka Prasad et al., 2018).
properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-16(12-5-9-23-10-12)19-6-3-11(4-7-19)14-17-18-15(22-14)13-2-1-8-21-13/h1-2,5,8-11H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFFXFHMSMKXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2489717.png)

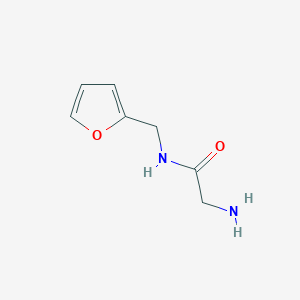

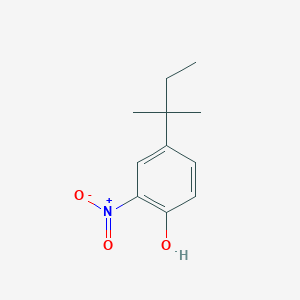
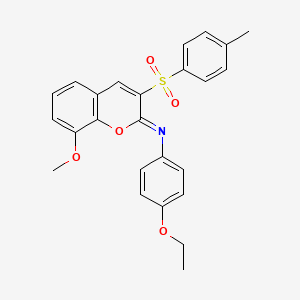
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2489726.png)
![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2489729.png)

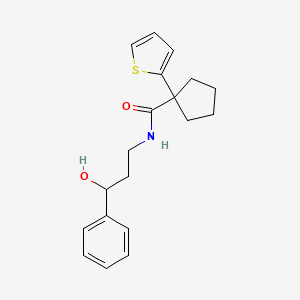
![3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-5-methyl-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B2489736.png)
